
4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic procedures starting from simpler aromatic compounds. For example, the synthesis of related compounds has been achieved through a sequence of chlorination and fluorination reactions . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound may also undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to specific proteins or enzymes, thereby modulating their activity . Additionally, the compound’s lipophilicity allows it to easily penetrate cell membranes, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the difluoromethyl group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)phenol: Another related compound, which contains a hydroxyl group instead of a difluoromethyl group, leading to distinct reactivity and uses.
Uniqueness: 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer specific chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C9H7F5 |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F5/c1-5-2-3-6(8(10)11)4-7(5)9(12,13)14/h2-4,8H,1H3 |
InChI Key |
IKCLOWMYBUGPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



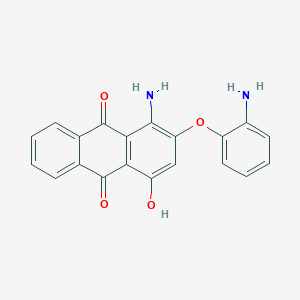
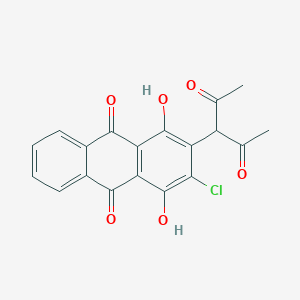
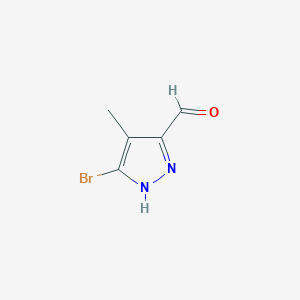
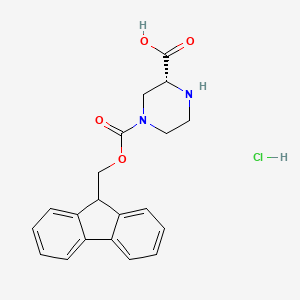
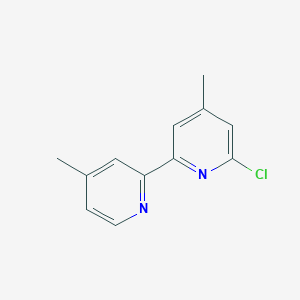
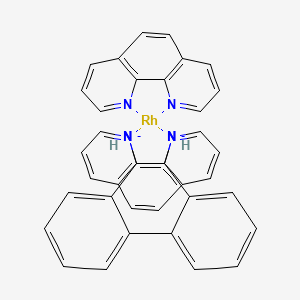
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
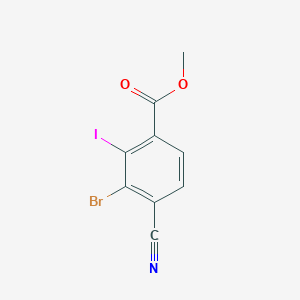
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
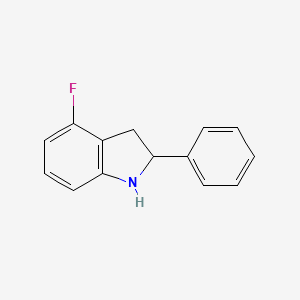

![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
